3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol
Description
Properties
IUPAC Name |
3-[(3-chloro-1H-indol-2-yl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-12-9-4-1-2-5-10(9)15-11(12)8-14-6-3-7-16/h1-2,4-5,14-16H,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBOCSNFDFQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)CNCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217587 | |
| Record name | 3-[[(3-Chloro-1H-indol-2-yl)methyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883546-94-9 | |
| Record name | 3-[[(3-Chloro-1H-indol-2-yl)methyl]amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883546-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(3-Chloro-1H-indol-2-yl)methyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol typically involves the reaction of 3-chloroindole with an appropriate amine and a propanol derivative. One common method is the Mannich reaction, where 3-chloroindole reacts with formaldehyde and a secondary amine to form the desired product. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol involves its interaction with specific molecular targets and pathways. The chloro-substituted indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-Amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol (CAS: 1114822-93-3)
- Molecular Formula : C₁₁H₁₃ClN₂O
- Key Differences: Chloro substitution at the 6-position of the indole ring instead of the 2-position. The amino group is directly attached to the propanol chain rather than via a methylene bridge.
- Implications : Substitution at the 6-position may alter binding affinity to biological targets compared to the 3-chloro-2-ylmethyl configuration .
3-(5-Chloro-1H-indol-3-yl)propan-1-ol (CAS: 141071-81-0)
- Molecular Formula: C₁₁H₁₂ClNO
- Key Differences: Lacks the amino linker and has chloro substitution at the 5-position of the indole.
1-(3-Methyl-1H-indol-2-yl)propan-1-one (CAS: 859954-23-7)
- Molecular Formula: C₁₂H₁₃NO
- Key Differences: Replaces the chloro and amino-propanol groups with a methyl substituent and a ketone.
Antifungal Potential
- A structurally related imidazolylindol-propanol derivative demonstrated potent antifungal activity against Candida albicans (MIC: 0.001 μg/mL) in a fluorometric screening assay using Alamar Blue .
Pharmacokinetic Considerations
- The hydrochloride salt form of the target compound (CAS: Unspecified, ) likely improves aqueous solubility compared to neutral analogs like 3-(5-chloro-1H-indol-3-yl)propan-1-ol .
Comparative Data Table
Key Findings and Implications
- Structural Sensitivity : The position of chloro substitution (2-, 3-, 5-, or 6-) on the indole ring significantly impacts biological activity and physicochemical properties.
- Synthetic Flexibility: Propanolamine-linked indoles are accessible via nucleophilic substitution or reductive amination, but heterocyclic variants (e.g., triazoles) require alternative strategies .
Biological Activity
3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol is a synthetic compound belonging to the indole derivative family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives are known for their significant roles in medicinal chemistry due to their various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a chloro-substituted indole moiety in this compound enhances its chemical reactivity and biological profile, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate the activity of various receptors and enzymes, influencing cellular processes such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells through various signaling pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study highlighted that compounds similar to this indole derivative showed preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Notably, it demonstrated potent antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL . This finding underscores its potential as an effective agent against resistant bacterial strains.
Table: Biological Activities and MIC Values
| Activity Type | Target Organism/Cell Line | MIC (μg/mL) |
|---|---|---|
| Anticancer | A549 (lung cancer) | Not specified |
| Antibacterial | MRSA | 0.98 |
| Staphylococcus aureus | 3.90 | |
| Staphylococcus epidermidis | 7.80 | |
| Antifungal | Candida albicans | Not specified |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of indole derivatives similar to this compound:
- Anticancer Studies : Research indicated that indole derivatives can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Activity : In another study, various indole compounds were assessed for their ability to combat bacterial infections, revealing notable activity against both Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific proteins involved in bacterial resistance mechanisms, providing insights into their potential as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-ol, and how can reaction conditions be optimized?
The synthesis of structurally similar indole-amino alcohol derivatives typically involves multi-step processes. A common approach includes:
- Nucleophilic substitution : Reacting a chlorinated indole precursor (e.g., 3-chloro-1H-indole) with a propanolamine derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the amine linkage .
- Reductive amination : Using NaBH₄ or LiAlH₄ to reduce intermediate Schiff bases formed between indole aldehydes and amino alcohols .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Adjust solvent polarity (e.g., ethanol vs. DMSO) to improve yield .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify indole proton environments (δ 7.0–7.8 ppm) and hydroxy/amino group positions (δ 1.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks matching the expected molecular weight (e.g., [M+H]⁺ at m/z ~265).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screens should focus on:
- Antimicrobial Activity : Agar diffusion assays against Staphylococcus aureus and Candida albicans .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease assays to identify potential targets (e.g., PI3K/Akt pathway modulation) .
Advanced Research Questions
Q. How does the 3-chloro substituent on the indole moiety influence bioactivity compared to other halogenated analogs?
The chloro group enhances:
- Lipophilicity : Improves membrane permeability, as shown in logP comparisons (ΔlogP ~0.5 vs. fluoro analogs) .
- Receptor Binding : Computational docking studies suggest stronger van der Waals interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
Contradictions : In some cancer models, chloro-substituted derivatives show reduced efficacy compared to methyl or bromo analogs due to steric hindrance .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Dose-Response Profiling : Test a wider concentration range (nM to µM) to identify off-target effects.
- Pathway-Specific Knockdowns : Use siRNA to isolate mechanisms (e.g., apoptosis vs. autophagy) .
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to rule out pharmacokinetic variability .
Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?
- Prodrug Design : Acetylate the hydroxyl group to enhance bioavailability .
- Nanoparticle Encapsulation : Use PLGA-based carriers to improve solubility and reduce renal clearance .
- Metabolite Identification : LC-MS/MS to track major metabolites in plasma and liver microsomes .
Q. What computational tools are recommended for predicting target interactions?
- Molecular Dynamics Simulations : AMBER or GROMACS to model binding stability with proteins like tubulin or topoisomerases .
- QSAR Modeling : Utilize descriptors (e.g., topological polar surface area) to correlate structure with anticancer activity .
- Docking Software : AutoDock Vina for preliminary screening against databases like PDB .
Q. How do solvent and pH conditions affect the compound’s stability during storage?
- pH Sensitivity : The amino-alcohol group is prone to oxidation at pH > 8. Store in acidic buffers (pH 4–6) under nitrogen .
- Solvent Recommendations : Use anhydrous DMSO for long-term storage at –20°C; avoid aqueous solutions >1 week .
Methodological Challenges and Solutions
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) .
- Recrystallization : Use ethanol/water mixtures (70:30) to obtain high-purity crystals .
Common Pitfalls : Co-elution with unreacted indole precursors can occur; confirm via UV-Vis (λmax ~280 nm) .
Q. How can researchers validate the compound’s role in modulating specific signaling pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
